molecular formula C13H20N2O7 B12334712 O-((N-Succinimidyl)succinyl-aminoethyl)& CAS No. 92451-00-8

O-((N-Succinimidyl)succinyl-aminoethyl)&

Cat. No.: B12334712
CAS No.: 92451-00-8
M. Wt: 316.31 g/mol
InChI Key: HDBVCBKJSCYANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-((N-Succinimidyl)succinyl-aminoethyl) is a compound that is often used in the field of bioconjugation and chemical modification. It is known for its ability to react with amine groups, making it a valuable reagent in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((N-Succinimidyl)succinyl-aminoethyl) typically involves the reaction of succinic anhydride with N-hydroxysuccinimide to form N-succinimidyl succinate. This intermediate is then reacted with aminoethyl compounds to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of O-((N-Succinimidyl)succinyl-aminoethyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

O-((N-Succinimidyl)succinyl-aminoethyl) primarily undergoes substitution reactions, particularly with amine groups. It can also participate in hydrolysis reactions under certain conditions .

Common Reagents and Conditions

The compound reacts readily with primary and secondary amines in aqueous or organic solvents. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) and organic solvents such as dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions are typically amide bonds, which are crucial in the formation of stable bioconjugates and modified polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((N-Succinimidyl)succinyl-aminoethyl) is unique due to its high reactivity with amine groups and its ability to form stable amide bonds. This makes it particularly valuable in bioconjugation and chemical modification applications .

Properties

CAS No.

92451-00-8

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C13H20N2O7/c1-20-8-9-21-7-6-14-10(16)2-5-13(19)22-15-11(17)3-4-12(15)18/h2-9H2,1H3,(H,14,16)

InChI Key

HDBVCBKJSCYANJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCC(=O)ON1C(=O)CCC1=O

Related CAS

92451-00-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.